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Compound of Interest

Compound Name: mitoTracker Green FM

Cat. No.: B15552189 Get Quote

MitoTracker Green FM Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for

researchers encountering issues with MitoTracker Green FM staining, particularly after cell

fixation.

Frequently Asked Questions (FAQs)
Q1: Why is my MitoTracker Green FM signal disappearing after fixation?

A1: The fluorescent signal from MitoTracker Green FM is often significantly reduced or

completely lost after fixation due to the dye's mechanism of action. MitoTracker Green FM is a

mitochondrial stain that passively diffuses across the plasma membrane and accumulates in

mitochondria. Unlike other MitoTracker dyes, it does not covalently bind to mitochondrial

proteins. Therefore, fixation methods, especially those involving alcohols like methanol or

detergents for permeabilization, can disrupt mitochondrial membranes and cause the dye to

leak out of the cells, leading to signal loss.

Q2: Can I fix cells after staining with MitoTracker Green FM?

A2: Yes, it is possible to fix cells after staining, but the protocol must be optimized to minimize

dye loss. Formaldehyde-based fixatives are recommended over methanol-based ones. It is

crucial to image the cells immediately after fixation, as the signal can diminish over time. For

many applications, imaging the live stained cells before fixation is the most reliable method.

Q3: What is the best fixative to use for MitoTracker Green FM?
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A3: For optimal signal retention, a freshly prepared, formaldehyde-based fixative (e.g., 4%

formaldehyde in phosphate-buffered saline) is recommended. Avoid using methanol or

acetone, as these will permeabilize the membranes and wash out the dye. Glutaraldehyde can

also be used, but it may increase background autofluorescence.

Q4: I need to perform immunofluorescence after MitoTracker Green FM staining. How do I

permeabilize the cells without losing the signal?

A4: This is a significant challenge as most permeabilization agents, such as Triton™ X-100 or

saponin, will strip the MitoTracker Green FM from the mitochondria. If permeabilization is

absolutely necessary for your antibody staining, you may need to accept a significant decrease

in the MitoTracker signal. Alternatively, consider using a fixable mitochondrial stain, such as

MitoTracker™ Red CMXRos, which covalently binds to mitochondrial proteins and is better

retained after fixation and permeabilization.

Troubleshooting Guide
If you are experiencing a loss of MitoTracker Green FM signal after fixation, follow these

troubleshooting steps.

Problem: Weak or No Signal After Fixation
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Potential Cause Recommended Solution

Inappropriate Fixative

Use a fresh solution of 4% formaldehyde in

PBS. Avoid methanol, acetone, and

glutaraldehyde if possible.

Permeabilization

If your protocol includes a permeabilization step

(e.g., with Triton™ X-100 or saponin), this is the

most likely cause of signal loss. Image before

permeabilization. If that is not possible, consider

an alternative, fixable mitochondrial dye.

Delay in Imaging

The MitoTracker Green FM signal can fade after

fixation. Image your samples as soon as

possible after the fixation step is complete.

Suboptimal Staining

Ensure that the initial live-cell staining was

successful with bright, well-defined

mitochondrial structures before proceeding to

fixation. Optimize staining concentration and

incubation time if necessary.

Cell Health

MitoTracker Green FM accumulation depends

on mitochondrial membrane potential. Ensure

your cells are healthy during the staining

procedure.

Experimental Protocol: Staining and Fixation for
Signal Retention
This protocol is a starting point and may require optimization for your specific cell type and

experimental conditions.

Prepare Staining Solution: Create a 20-200 nM working solution of MitoTracker Green FM
in your normal cell culture medium.

Live-Cell Staining: Replace the culture medium with the pre-warmed staining solution and

incubate for 30-45 minutes at 37°C.
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Wash: Remove the staining solution and wash the cells twice with a pre-warmed buffer (e.g.,

PBS or HBSS).

(Optional but Recommended) Live-Cell Imaging: At this stage, acquire images of the live

cells to confirm successful staining and to have a baseline for comparison.

Fixation: Carefully replace the buffer with a fresh solution of 4% formaldehyde in PBS.

Incubate for 15 minutes at room temperature.

Wash: Wash the cells three times with PBS.

Immediate Imaging: Mount the coverslips and image the cells immediately. Do not proceed

with any permeabilization steps if you want to retain the MitoTracker Green FM signal.

Quantitative Data Summary
The following table summarizes the expected relative fluorescence intensity of MitoTracker
Green FM after various fixation and permeabilization treatments, based on typical experimental

outcomes.

Treatment Condition
Relative Fluorescence

Intensity (%)
Notes

Live Cells (Unfixed) 100% Reference for optimal signal.

4% Formaldehyde Fixation 40-60%

Moderate signal loss is

expected. Best option for

fixation.

1% Glutaraldehyde Fixation 30-50%

Similar to formaldehyde but

may increase

autofluorescence.

100% Cold Methanol Fixation < 5%

Severe signal loss due to

membrane disruption. Not

recommended.

4% Formaldehyde followed by

0.1% Triton™ X-100
< 10%

Permeabilization removes the

majority of the dye.
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Diagrams

Start: No MitoTracker
Green FM Signal Post-Fixation

Was the initial live-cell
staining successful?

Optimize live-cell staining:
- Adjust dye concentration

- Check cell health

No

What fixative was used?

Yes

Methanol/Acetone Formaldehyde

Switch to 4% Formaldehyde.
Methanol dissolves membranes

and removes the dye.

Was a permeabilization
step performed?

Yes (e.g., Triton X-100) No

Image before permeabilization.
This step washes out the dye.

Was there a delay
between fixation and imaging?

Yes No

Image immediately after fixation.
The signal is not stable long-term.

If issues persist, consider
an alternative fixable dye

or contact technical support.
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Caption: Troubleshooting workflow for loss of MitoTracker Green FM signal.
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Caption: How fixation disrupts MitoTracker Green FM localization.

To cite this document: BenchChem. [MitoTracker Green FM not working after fixation].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552189#mitotracker-green-fm-not-working-after-
fixation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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